molecular formula C10H6ClIN2 B8387875 3-(4-Chlorophenyl)-6-iodopyridazine

3-(4-Chlorophenyl)-6-iodopyridazine

Cat. No.: B8387875
M. Wt: 316.52 g/mol
InChI Key: GRVHHVLDOVOSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-6-iodopyridazine is a halogen-substituted pyridazine derivative characterized by a 4-chlorophenyl group at position 3 and an iodine atom at position 6 of the pyridazine ring. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. The introduction of halogens (chlorine and iodine) enhances reactivity, influences solubility, and modulates biological activity, making this compound a candidate for pharmaceutical and materials science research.

Properties

Molecular Formula

C10H6ClIN2

Molecular Weight

316.52 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-iodopyridazine

InChI

InChI=1S/C10H6ClIN2/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H

InChI Key

GRVHHVLDOVOSAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)I)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-(4-Chlorophenyl)-6-iodopyridazine with structurally related pyridazine and halogenated derivatives:

Compound Name Molecular Formula Substituents Key Properties/Activities Reference Source
This compound C₁₀H₆ClIN₂ 4-ClPh (C3), I (C6) N/A (Theoretical reactivity inferred)
3-Chloro-6-[(4-chlorophenyl)methyl]pyridazine C₁₁H₈Cl₂N₂ 4-ClPh-CH₂ (C6), Cl (C3) Synthetic intermediate; no bioactivity reported
3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine C₁₃H₁₂ClN₅ Cl (C3), piperazine-pyridyl (C6) Analgesic/anti-inflammatory activity
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one C₁₆H₁₃ClO 4-ClPh, p-tolyl (chalcone derivative) Cytotoxic activity (tested in vitro)

Key Observations :

  • Halogen Effects : The iodine atom in the target compound may increase polarizability and alter metabolic stability compared to chlorine or bromine analogs (e.g., ’s bromophenyl chalcones showed cytotoxic effects, suggesting halogen size impacts activity) .
  • Substituent Position : Piperazine-containing pyridazines (e.g., compound in ) exhibit analgesic activity, highlighting the role of nitrogen-rich substituents in modulating biological function .
  • Benzyl vs.

Future research should prioritize :

  • Synthesis and characterization of This compound .
  • Comparative bioactivity assays against referenced analogs.
  • Computational studies to predict binding affinity and metabolic stability.

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